3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid
Overview
Description
3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid is a complex organic compound that belongs to the class of benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzimidazole core, followed by the introduction of the triazino group and the phenoxyethyl side chain. The final step involves the formation of the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for the synthesis of more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid include other benzimidazole derivatives such as:
- 3-[4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-oxo-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid
- Indole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[3-oxo-5-(2-phenoxyethyl)-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-18(26)11-10-15-19(27)21-20-23(12-13-28-14-6-2-1-3-7-14)16-8-4-5-9-17(16)24(20)22-15/h1-9H,10-13H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUKPYWRJGTMCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N4C2=NC(=O)C(=N4)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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